![molecular formula C7H5ClN2O B1592868 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1015610-47-5](/img/structure/B1592868.png)

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Descripción general

Descripción

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a chemical compound with the molecular formula C7H5ClN2O . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .

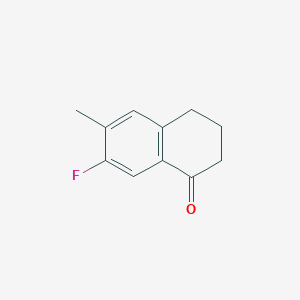

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol involves a pyrrolopyridine core with a chlorine atom at the 5-position and a hydroxyl group at the 4-position . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a solid compound . It has a molecular weight of 168.58 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Kinase Inhibition

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: is utilized in the design of kinase inhibitors, which are pivotal in the treatment of various cancers. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with the development of tumors. By inhibiting specific kinases, researchers can target and disrupt cancer cell proliferation .

Biochemistry: VEGFR-2 Inhibitors Synthesis

In biochemistry, this compound serves as a reagent for synthesizing potent VEGFR-2 inhibitors. VEGFR-2 is a critical receptor in the angiogenesis process, where new blood vessels form from pre-existing ones. Inhibiting VEGFR-2 can prevent tumor growth by cutting off the blood supply necessary for cancer cells to thrive .

Pharmacology: BCL-2 Inhibition

Pharmacologically, it’s identified as an intermediate in the synthesis of Venetoclax , a selective BCL-2 inhibitor. BCL-2 is a protein that helps cancer cells evade apoptosis (programmed cell death). Venetoclax has shown potent antitumor activity, particularly in chronic lymphocytic leukemia, while sparing platelets .

Organic Synthesis: Halogenated Heterocycles

Organic chemists value 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol for its role in constructing halogenated heterocycles. These structures are common in pharmaceuticals and agrochemicals due to their diverse biological activities. The chlorine atom in the compound provides a reactive site for further functionalization .

Chemical Engineering: Process Optimization

In chemical engineering, this compound’s synthesis and purification processes are optimized for scale-up, ensuring that it can be produced efficiently and cost-effectively for industrial applications. This involves the development of robust and sustainable chemical processes that can be transferred from the lab to production facilities .

Materials Science: Organic Electronic Materials

Lastly, in materials science, derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol are explored for their electronic properties. They have potential applications in organic electronic materials, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells. The compound’s structure allows for fine-tuning of electronic characteristics through chemical modification .

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIXDFLRBZWVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640170 | |

| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol | |

CAS RN |

1015610-47-5 | |

| Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)